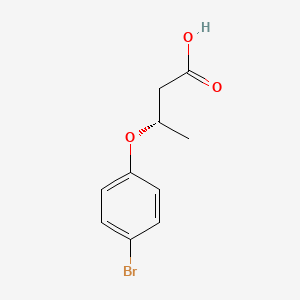

(S)-3-(4-Bromophenoxy)butanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11BrO3 |

|---|---|

Molecular Weight |

259.10 g/mol |

IUPAC Name |

(3S)-3-(4-bromophenoxy)butanoic acid |

InChI |

InChI=1S/C10H11BrO3/c1-7(6-10(12)13)14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m0/s1 |

InChI Key |

NPHRQDSALUFKOM-ZETCQYMHSA-N |

Isomeric SMILES |

C[C@@H](CC(=O)O)OC1=CC=C(C=C1)Br |

Canonical SMILES |

CC(CC(=O)O)OC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Advanced Analytical and Stereochemical Characterization Techniques

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide fundamental information regarding the molecular structure, connectivity, and functional groups present in (S)-3-(4-Bromophenoxy)butanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For a related compound, (S)-3-(4-bromophenyl)butanoic acid, the following ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃) at 400 MHz: a broad singlet for the carboxylic acid proton at approximately 10.84 ppm, multiplets for the aromatic protons between 7.06 and 7.46 ppm, a triplet of quartets for the methine proton at about 3.24 ppm (J = 7.2 Hz), a multiplet for the methylene (B1212753) protons adjacent to the carboxylic acid between 2.52 and 2.67 ppm, and a doublet for the methyl protons around 1.30 ppm (J = 7.0 Hz). orgsyn.org While the core butanoic acid chain would exhibit similar patterns for this compound, the chemical shifts of the aromatic protons and the methine proton attached to the phenoxy group would be influenced by the presence of the ether linkage.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy details the number of unique carbon environments in a molecule. For carboxylic acids, the carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum, generally between 160-180 ppm. libretexts.org The carbons of the aromatic ring would appear in the range of 110-160 ppm, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The aliphatic carbons of the butanoic acid chain would be found in the upfield region of the spectrum. docbrown.infolibretexts.org For the parent butanoic acid, the carbonyl carbon appears around 180 ppm, with the other carbons appearing at approximately 36, 18, and 13 ppm. chemicalbook.com The specific chemical shifts for this compound would require experimental determination.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| COOH | 10-12 | 170-180 |

| CH (phenoxy) | 4.5-5.0 | 65-75 |

| CH₂ | 2.5-2.8 | 40-50 |

| CH₃ | 1.2-1.5 | 20-25 |

| Aromatic CH | 6.8-7.5 | 115-135 |

| Aromatic C-Br | - | 110-120 |

| Aromatic C-O | - | 150-160 |

Note: These are estimated values and may differ from experimental data.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and obtaining structural information through fragmentation patterns. For a related compound, (S)-3-(4-bromophenyl)butanoic acid, the molecular ion (M+) peak has been observed at m/z 242/244, reflecting the isotopic distribution of bromine. orgsyn.org An ammonium (B1175870) adduct ([M+NH₄]⁺) has also been reported at m/z 260/262. orgsyn.org

The fragmentation of carboxylic acids in mass spectrometry often involves characteristic losses. Common fragmentation pathways for short-chain carboxylic acids include the loss of a hydroxyl group (-17 amu) and the loss of the entire carboxyl group (-45 amu). libretexts.org The presence of the bromo-phenoxy group would lead to additional characteristic fragmentation patterns, including cleavage of the ether bond and fragmentation of the aromatic ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For carboxylic acids, a very broad absorption band is typically observed in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. libretexts.orgdocbrown.info Another key absorption is the strong C=O (carbonyl) stretching vibration, which for a saturated carboxylic acid dimer, appears around 1700-1725 cm⁻¹. docbrown.info The spectrum of this compound would also be expected to show characteristic absorptions for the C-O-C ether linkage and the C-Br bond, as well as aromatic C-H and C=C stretching vibrations. A recent study on butanoic acid confirmed the O-H group absorption bands between 2500 and 3300 cm⁻¹ and the C=O group bands between 1710 and 1760 cm⁻¹. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H (Aromatic) | 3000-3100 | Medium |

| C-H (Aliphatic) | 2850-2960 | Medium |

| C=O (Carboxylic acid) | 1700-1725 | Strong |

| C=C (Aromatic) | 1450-1600 | Medium |

| C-O (Ether) | 1200-1250 | Strong |

| C-Br | 500-600 | Medium-Strong |

Chromatographic Separations for Purity and Enantiomeric Purity Determination

Chromatographic methods are essential for separating the components of a mixture, allowing for the assessment of both chemical and enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the closely related precursor, (S)-ethyl 3-(4-bromophenyl)butanoate, a chiral HPLC method has been successfully employed using a Chiralcel OJ-H column (4.6 x 150 mm). The mobile phase consisted of a 95:5 mixture of heptane (B126788) and isopropanol, with a flow rate of 1 mL/min. orgsyn.org This method allowed for the monitoring of the enantiomeric enrichment of the product. orgsyn.org A similar strategy, possibly with adjustments to the mobile phase composition, would be applicable for the enantiomeric purity assessment of this compound. The selection of the appropriate chiral stationary phase is critical and often requires screening of various columns. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Purity and Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for assessing the purity of a compound and for analyzing volatile derivatives.

For the analysis of (S)-3-(4-bromophenyl)butanoic acid, a GC-MS method was utilized where the compound had a retention time of 8.57 minutes. orgsyn.org Carboxylic acids can sometimes be challenging to analyze directly by GC due to their polarity and potential for thermal degradation. Therefore, derivatization to a more volatile ester form, such as a methyl or trimethylsilyl (B98337) (TMS) ester, is a common practice to improve chromatographic performance. nih.gov The mass spectrometer then provides confirmation of the identity of the eluting peak.

Table 3: Summary of Analytical Techniques

| Technique | Purpose | Key Information Obtained |

|---|---|---|

| ¹H NMR | Structural Elucidation | Proton environment, connectivity |

| ¹³C NMR | Structural Elucidation | Carbon skeleton |

| Mass Spectrometry | Molecular Mass & Structure | Molecular weight, fragmentation pattern |

| IR Spectroscopy | Functional Group ID | Presence of COOH, C-O, C-Br, etc. |

| Chiral HPLC | Enantiomeric Purity | Enantiomeric excess (e.e.) |

| GC-MS | Purity Analysis | Chemical purity, identification of volatile impurities |

Determination and Assignment of Absolute Stereochemistry

The definitive assignment of the (S) configuration to 3-(4-Bromophenoxy)butanoic acid relies on sophisticated stereochemical analysis techniques. While direct crystallographic evidence for this specific compound is not widely published, the absolute stereochemistry of chiral carboxylic acids is routinely determined using a combination of chiroptical spectroscopy and nuclear magnetic resonance (NMR) spectroscopy with chiral derivatizing agents.

One powerful method involves the use of exciton-coupled circular dichroism (ECCD). msu.edunih.gov This technique is a non-empirical approach for establishing the absolute configuration of molecules. msu.edu For a chiral carboxylic acid like this compound, the carboxyl group would first be derivatized, for instance, by forming an amide with a carrier molecule such as 1,4-diaminobenzene. This derivative is then complexed with a bis-zinc porphyrin tweezer. The spatial arrangement of the porphyrin chromophores is dictated by the stereochemistry of the chiral center, leading to a predictable circular dichroism (CD) spectrum. The sign of the observed CD couplet directly correlates to the absolute configuration of the chiral center. msu.edu

Another widely employed strategy is the use of NMR spectroscopy with chiral derivatizing agents (CDAs). acs.orgacs.orgnih.gov For α-chiral carboxylic acids, esters are formed with chiral alcohols, such as (R)- and (S)-ethyl 2-hydroxy-2-(9-anthryl)acetate. acs.orgacs.orgnih.gov The resulting diastereomeric esters exhibit distinct ¹H NMR spectra. The differences in the chemical shifts (Δδ) of the protons near the chiral center for the (R) and (S) derivatives can be used to deduce the absolute configuration of the original acid. This method relies on the formation of a preferred conformation of the diastereomeric esters in solution, which leads to differential shielding or deshielding effects from the aromatic ring of the CDA on the substituents of the chiral center. acs.org

Table 1: Methods for Determining Absolute Stereochemistry of Chiral Carboxylic Acids

| Technique | Principle | Typical Application |

| Exciton-Coupled Circular Dichroism (ECCD) | Non-empirical method based on the through-space interaction of chromophores introduced via a chiral carrier, leading to a predictable CD spectrum. msu.edu | Determination of the absolute configuration of chiral amines, amino acids, and carboxylic acids after derivatization. msu.edunih.gov |

| NMR with Chiral Derivatizing Agents (CDAs) | Formation of diastereomeric derivatives with a chiral agent, resulting in distinguishable NMR spectra from which the absolute configuration can be assigned. acs.orgacs.orgnih.gov | Widely used for chiral alcohols, amines, and carboxylic acids. acs.org |

Physico-Chemical Characterization Relevant to Biological System Behavior (e.g., pKa measurements)

The acid dissociation constant (pKa) is a critical physico-chemical parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets. The pKa is a quantitative measure of the strength of an acid in solution. liverpool.ac.uk

The determination of pKa can be performed using various methods, including potentiometric titration, UV-Vis spectroscopy, and NMR spectroscopy. liverpool.ac.uk In a typical titration, the pH of a solution of the acid is monitored as a titrant is added. The pKa corresponds to the pH at which the acid is 50% dissociated. organicchemistrydata.org The pKa value is crucial for predicting the behavior of this compound in biological systems, as it will determine the extent of its ionization at physiological pH (around 7.4). A lower pKa would imply that the compound exists predominantly in its anionic carboxylate form under these conditions.

Table 2: pKa Values of Related Carboxylic Acids

| Compound | pKa | Reference |

| Butanoic acid | ~4.82 | vaia.comnih.gov |

| Propanoic acid | ~4.87 | vaia.com |

| Acetic acid | ~4.76 | vaia.com |

Investigation of Bioactivity and Mechanistic Pathways of Phenoxybutanoic Acid Derivatives

Interactions with Plant Hormone Signaling Pathways (e.g., Auxin-Type Mode of Action)

Phenoxybutanoic acid derivatives, including the specific compound (S)-3-(4-Bromophenoxy)butanoic acid, are recognized for their auxin-like activity. Synthetic auxins mimic the effects of the natural plant hormone indole-3-acetic acid (IAA), but often exhibit greater stability and persistence within the plant, leading to more pronounced physiological responses. nih.govnih.gov The primary mode of action for these compounds involves their interaction with the auxin signaling pathway, which is central to regulating numerous aspects of plant growth and development. nih.gov

The auxin signaling cascade is initiated by the binding of auxin to its receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. nih.gov This binding event promotes the interaction between the TIR1/AFB receptor and Aux/IAA transcriptional repressor proteins. Consequently, this interaction targets the Aux/IAA proteins for degradation via the 26S proteasome pathway. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then modulate the expression of auxin-responsive genes. This intricate mechanism allows for rapid changes in gene expression in response to auxin signals, thereby influencing a wide array of developmental processes.

Exogenous application of synthetic auxins, such as indole-3-butyric acid (IBA), a compound related to the phenoxybutanoic acid class, has been shown to significantly enhance root formation in various plant species. researchgate.netnih.gov For instance, treatment with IBA can lead to an increase in the number and length of roots, which is attributed to its influence on the expression of genes involved in root development. nih.gov However, the response to auxins is highly concentration-dependent. While low concentrations can stimulate growth, higher concentrations can be inhibitory or even herbicidal, leading to uncontrolled and disorganized growth that ultimately results in plant death. nih.gov This dual effect is a hallmark of auxin action and is exploited in the agricultural use of synthetic auxins as herbicides.

Beyond cell elongation, auxins are also key regulators of cell division and proliferation. nih.gov The progression of the cell cycle is, in part, controlled by auxin levels, which influence the transition between different phases of the cycle. frontiersin.org The herbicidal activity of many synthetic auxins is linked to their ability to disrupt the normal processes of cell division, leading to abnormal growth patterns and tissue development. nih.gov

Enzyme Inhibition and Activation Studies

While the primary mode of action of this compound is understood to be through the auxin signaling pathway, the potential for this compound and its analogs to interact with specific enzymes is an area of ongoing investigation. Enzyme inhibition is a common mechanism by which bioactive molecules can exert their effects. youtube.com Inhibitors can act in various ways, including competing with the substrate for the enzyme's active site (competitive inhibition), binding to another site on the enzyme to alter its conformation (non-competitive inhibition), or binding only to the enzyme-substrate complex (uncompetitive inhibition). libretexts.orgnih.gov

For a molecule like this compound, its structural similarity to natural plant hormones or other endogenous molecules could potentially allow it to bind to the active site of certain enzymes, acting as a competitive inhibitor. youtube.com The effectiveness of such an inhibitor is often quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. youtube.com

Receptor Binding Profiling

The biological activity of this compound is intrinsically linked to its ability to bind to specific protein receptors. As an auxin mimic, its primary targets are the auxin receptors of the TIR1/AFB family. nih.gov The binding of a ligand to its receptor is a critical first step in initiating a signal transduction cascade that leads to a physiological response. The affinity with which a ligand binds to its receptor is a key determinant of its potency.

The interaction between a ligand and its receptor can be characterized by its binding affinity, often expressed as a dissociation constant (Kd) or an inhibition constant (Ki). A lower Kd or Ki value indicates a higher binding affinity. Molecular docking studies can be employed to predict the binding mode and affinity of a ligand to its receptor. mdpi.com These computational models can provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com

For synthetic auxins, the binding affinity to different members of the TIR1/AFB receptor family can vary, which may contribute to their specific biological effects. nih.gov The design of novel synthetic auxins often involves optimizing their structure to enhance binding affinity and selectivity for particular receptor subtypes. tcichemicals.com While specific receptor binding data for this compound is not available in the provided search results, it is expected to bind to the TIR1/AFB receptors in a manner analogous to other active phenoxyalkanoic acids.

Structure-Activity Relationship (SAR) Studies of Bromophenoxybutanoic Acid Enantiomers and Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. nih.gov For phenoxybutanoic acid derivatives, SAR studies can elucidate the importance of the type and position of substituents on the phenyl ring, the length of the alkanoic acid side chain, and the stereochemistry of chiral centers. nih.govnih.gov

Many phenoxyalkanoic acid herbicides are chiral molecules, meaning they exist as enantiomers, which are non-superimposable mirror images of each other. researchgate.net It is a well-established principle in pharmacology and agrochemistry that enantiomers of a chiral compound can exhibit significantly different biological activities. bohrium.com This is because biological systems, including receptors and enzymes, are themselves chiral and can therefore interact differently with each enantiomer.

For many chiral herbicides, one enantiomer is often significantly more biologically active than the other. This enantiomer is referred to as the eutomer, while the less active one is the distomer. The differential activity of enantiomers has been observed for various classes of herbicides. For instance, in the case of some phenoxypropionic acid herbicides, the (R)-enantiomer is the more active form. This enantioselectivity can arise from differences in binding affinity to the target receptor, as well as differences in uptake, translocation, and metabolism within the plant.

While specific SAR studies for 3-bromophenoxybutanoic acid enantiomers were not found in the provided search results, it is highly probable that the (S) and (R) enantiomers of this compound would also display differential biological activities. Based on the general trend for other chiral phenoxyalkanoic acids, it is likely that one enantiomer of 3-(4-bromophenoxy)butanoic acid is more potent as an auxin mimic than the other. Determining the specific activity of each enantiomer would require experimental testing. Such studies are crucial for the development of more effective and environmentally friendly agrochemicals, as the use of the pure, more active enantiomer can reduce the required application rate and minimize potential off-target effects.

Data Tables

Table 1: General Effects of Auxin-like Compounds on Plant Growth

| Plant Process | Effect of Auxin-like Compounds |

| Cell Elongation | Promotion at optimal concentrations, leading to stem and coleoptile growth. |

| Root Development | Initiation and promotion of primary, lateral, and adventitious roots. |

| Cell Division | Regulation of the cell cycle; disruption at high concentrations can be herbicidal. |

| Gene Expression | Modulation of auxin-responsive genes through the TIR1/AFB signaling pathway. |

Table 2: Key Concepts in Bioactivity Investigation

| Concept | Description | Relevance to this compound |

| Enzyme Inhibition | A molecule binds to an enzyme and decreases its activity. Can be competitive, non-competitive, or uncompetitive. | A potential secondary mechanism of action, though not confirmed by available data. |

| Receptor Binding | The interaction of a ligand with a protein receptor to initiate a biological response. Affinity is a key determinant of potency. | Primary mode of action is binding to auxin receptors (TIR1/AFB family). |

| Structure-Activity Relationship (SAR) | The study of how a molecule's chemical structure relates to its biological activity. | Important for understanding the effects of the bromo-substituent and the butanoic acid side chain. |

| Enantioselectivity | The differential biological activity of enantiomers of a chiral compound. | Highly likely that the (S) and (R) enantiomers have different potencies. |

Impact of Bromine Position and Substituent Modifications on Biological Profiles

The biological activity of phenoxybutanoic acid derivatives, including this compound, is significantly influenced by the nature, position, and number of substituents on the aromatic ring, as well as modifications to the butanoic acid side chain. Structure-activity relationship (SAR) studies on related compounds, such as phenoxyacetic acid derivatives, have provided valuable insights into how these structural modifications can modulate their biological profiles.

The introduction of a halogen atom, such as bromine, onto the phenoxy ring is a key determinant of biological activity. The position of this halogen substituent is critical. For instance, in a series of phenoxyacetic acid derivatives evaluated for their cyclooxygenase (COX) inhibitory activity, the presence of a bromine atom at the para-position (position 4) of the phenoxy ring has been shown to enhance inhibitory potency against COX-2. nih.gov

Research on various phenoxyacetic acid analogs has demonstrated that compounds bearing a 4-bromo substituent exhibit significantly lower IC50 values for COX-2 inhibition compared to their unsubstituted counterparts. nih.gov This suggests that the electronic and steric properties of the bromine atom at this specific position are favorable for interaction with the active site of the enzyme. The enhancement of activity is not limited to bromine; other halogen substitutions at the para-position have also been shown to be beneficial, though the specific halogen can influence the degree of activity and selectivity.

In addition to the position of the bromine atom, other modifications to the phenoxy ring and the butanoic acid side chain can further modulate the biological profile. The length of the alkyl acid chain itself is a critical factor. Studies on other classes of bioactive compounds have shown that varying the length of an alkyl chain can impact properties such as lipophilicity and, consequently, the ability of the molecule to interact with biological targets. Generally, an increase in alkyl chain length can lead to altered potency and selectivity. researchgate.netnih.gov

The following table summarizes the impact of a para-bromo substituent on the COX-2 inhibitory activity of a series of phenoxyacetic acid derivatives, illustrating the significant increase in potency.

| Compound Series | R (Substituent at para-position) | COX-2 IC50 (µM) |

| 5a | H | 0.97 |

| 5d | Br | 0.08 |

| 7a | H | 0.13 |

| 7b | Br | 0.06 |

| 13a | H | 0.23 |

| 13b | Br | 0.13 |

Data sourced from a study on phenoxyacetic acid derivatives as selective COX-2 inhibitors. nih.gov

The data clearly indicates that the introduction of a bromine atom at the para-position consistently leads to a lower IC50 value, signifying greater inhibitory activity against COX-2. nih.gov For example, in series 5, the bromo-substituted compound 5d is more than 12 times more potent than the unsubstituted compound 5a. nih.gov A similar trend is observed in series 7 and 13. nih.gov

While these findings are on phenoxyacetic acid derivatives, they provide a strong basis for understanding the potential biological activity of this compound. The presence of the 4-bromo substituent is a key feature that is likely to confer significant biological activity. Further modifications, either to other positions on the aromatic ring or to the butanoic acid chain, would be expected to further refine the compound's biological profile.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Calculations for Molecular and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. biointerfaceresearch.comresearchgate.net It is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov DFT calculations can predict a wide range of properties, including optimized geometry, vibrational frequencies, and electronic characteristics, by approximating the exchange-correlation energy, a complex component of electron-electron interaction. biointerfaceresearch.comresearchgate.net For this analysis, a functional like B3LYP combined with a basis set such as 6-31+G(d) would be appropriate for initial geometry optimizations and electronic property calculations. biointerfaceresearch.comresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a flexible molecule like (S)-3-(4-Bromophenoxy)butanoic acid, which has several rotatable bonds (e.g., C-O, C-C), multiple conformations exist. A conformational analysis is necessary to identify the various low-energy structures (conformers) and their relative stabilities. nih.gov

This process involves systematically rotating the dihedral angles of the molecule to explore its potential energy surface. Each resulting conformer is then optimized to find its local energy minimum. The conformer with the lowest energy is the global minimum, representing the most probable structure of the molecule in the gas phase. The analysis would likely reveal that the stability of different conformers is influenced by intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen, as well as steric hindrance between the phenyl ring and the butanoic acid chain. nih.gov The energy difference between conformers is typically small, indicating that several conformations can coexist at room temperature. nih.gov

Table 1: Illustrative Relative Energies of Potential Conformers This table presents hypothetical data to illustrate the expected outcome of a conformational analysis for this compound.

| Conformer | Key Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|---|

| 1 (Global Minimum) | ~180° (anti) | 0.00 | 65.1 |

| 2 | ~60° (gauche) | 0.85 | 20.5 |

| 3 | ~-60° (gauche) | 1.20 | 14.4 |

Natural Bond Orbital (NBO) analysis is a theoretical tool that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, akin to Lewis structures. uni-muenchen.de This method provides valuable information about charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions between orbitals. uni-muenchen.deresearchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. nih.govthaiscience.info The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is prone to nucleophilic attack. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A small energy gap suggests that the molecule is more polarizable, requires less energy for excitation, and is generally more reactive. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as ionization potential, electron affinity, chemical hardness, and electrophilicity index, providing a quantitative measure of the molecule's reactivity. mdpi.comresearchgate.net For this compound, the HOMO would likely be localized on the electron-rich bromophenoxy ring, while the LUMO might be centered on the carboxylic acid group, particularly the antibonding π* orbital of the carbonyl. thaiscience.info

Table 2: Illustrative Global Reactivity Descriptors This table presents hypothetical data based on typical values for similar organic molecules to illustrate the outcome of an FMO analysis.

| Parameter | Formula | Illustrative Value (eV) | Description |

|---|---|---|---|

| EHOMO | - | -6.95 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | -1.50 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.45 | Indicates chemical reactivity and kinetic stability mdpi.com |

| Ionization Potential (I) | -EHOMO | 6.95 | Energy required to remove an electron researchgate.net |

| Electron Affinity (A) | -ELUMO | 1.50 | Energy released when an electron is added researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | 2.725 | Resistance to change in electron distribution researchgate.net |

| Electrophilicity Index (ω) | (I + A)² / (8η) | 1.30 | Propensity to accept electrons thaiscience.info |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. libretexts.orgavogadro.cc It is invaluable for predicting how a molecule will interact with other chemical species, including receptors, substrates, and solvents. researchgate.netchemrxiv.org The map is colored according to the electrostatic potential: red indicates regions of negative potential (electron-rich), which are favorable for electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. libretexts.orgresearchgate.net

For this compound, the MEP map would predictably show intense red (negative) regions around the carbonyl and ether oxygen atoms due to their high electronegativity and lone pairs of electrons. researchgate.net The bromine atom would also contribute to a region of negative potential. Conversely, the most positive (blue) region would be located on the acidic hydrogen of the carboxyl group, highlighting its susceptibility to deprotonation. chemrxiv.org The aromatic protons and the aliphatic chain would exhibit intermediate (green to light blue) potentials. This map provides a clear rationale for the molecule's hydrogen bonding capabilities and its sites of potential intermolecular interactions. avogadro.cc

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

To understand the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. acs.orgnih.gov Molecular docking predicts the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor, to form a stable complex. acs.orgmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on binding affinity. mdpi.com

Following docking, Molecular Dynamics (MD) simulations are used to assess the stability and dynamics of the predicted ligand-receptor complex over time. ijnc.irmdpi.com Starting with the docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment (e.g., in water at a constant temperature and pressure). ijnc.irnih.gov This can confirm the stability of key interactions (like hydrogen bonds) observed in docking, or reveal conformational changes in the protein or ligand upon binding. mdpi.comchemrxiv.org Key metrics such as Root Mean Square Deviation (RMSD) are monitored to evaluate the stability of the complex. ijnc.ir

Table 3: Illustrative Molecular Docking and MD Simulation Results This table presents a hypothetical scenario of docking this compound into a target protein active site.

| Parameter | Illustrative Value/Observation | Significance |

|---|---|---|

| Docking Score (Binding Energy) | -8.5 kcal/mol | Predicts the binding affinity of the ligand to the target. More negative values indicate stronger binding. mdpi.com |

| Key Interactions (Docking) | H-bond between carboxyl-OH and Arg120; Pi-Pi stacking between phenyl ring and Phe250 | Identifies specific non-covalent interactions stabilizing the complex. acs.org |

| RMSD of Ligand (MD) | 1.2 Å (over 100 ns) | A low and stable RMSD indicates the ligand remains in a stable binding pose during the simulation. ijnc.ir |

| Persistent H-bonds (MD) | Carboxyl-OH with Arg120 (95% occupancy) | High occupancy indicates a stable and crucial hydrogen bond for binding. mdpi.com |

Prediction of Reaction Mechanisms and Thermodynamic Properties

DFT calculations are highly effective for elucidating reaction mechanisms by locating transition state (TS) structures and calculating activation energy barriers. bath.ac.uk For a given reaction, such as the esterification of the carboxylic acid group or a potential decarboxylation, a reaction pathway can be mapped out. By comparing the energy barriers of competing pathways, the most likely mechanism can be predicted. bath.ac.ukresearchgate.net

Furthermore, computational methods can accurately predict key thermodynamic properties. researchgate.netresearchgate.net By performing vibrational frequency calculations on the optimized geometry, one can obtain the zero-point vibrational energy (ZPVE) and thermal corrections to calculate standard thermodynamic quantities like enthalpy (H), entropy (S), and Gibbs free energy (G) at a given temperature and pressure. researchgate.net These values are crucial for understanding the spontaneity and equilibrium position of reactions involving this compound.

Table 4: Illustrative Calculated Thermodynamic Properties at 298.15 K This table presents hypothetical data to illustrate the typical output of thermodynamic calculations.

| Thermodynamic Property | Illustrative Value | Unit |

|---|---|---|

| Zero-Point Vibrational Energy (ZPVE) | 105.8 | kcal/mol |

| Enthalpy (H) | -1250.45 | Hartree |

| Gibbs Free Energy (G) | -1250.51 | Hartree |

| Entropy (S) | 128.7 | cal/mol·K |

| Heat Capacity (Cv) | 55.2 | cal/mol·K |

Environmental and Biotic Fate Studies of Chiral Phenoxybutanoic Acids

Enantioselective Degradation Kinetics in Environmental Compartments (e.g., soil ecosystems)

There is no available data on the degradation rates of the (S)- and (R)-enantiomers of 3-(4-Bromophenoxy)butanoic acid in soil or other environmental matrices. Studies on other chiral phenoxyalkanoic acids have demonstrated that microbial populations in soil can preferentially degrade one enantiomer over the other, but no such information exists for the bromo-substituted compound .

Chiral Stability and Enantiomerization Processes under Environmental Conditions

Information regarding the potential for (S)-3-(4-Bromophenoxy)butanoic acid to undergo enantiomerization to its (R)-enantiomer under various environmental conditions is not available in the current scientific literature. The chiral stability of a compound is a critical factor in its environmental risk assessment, as the two enantiomers can have different biological activities.

Formation and Subsequent Degradation of Chiral Metabolites

There are no studies that identify the metabolites formed during the degradation of this compound. The metabolic pathways, including the potential for the formation of other chiral metabolites, have not been elucidated.

Future Research Directions and Potential Academic Applications

Application as Chiral Building Blocks in Complex Molecule Synthesis

The synthesis of complex, biologically active molecules often requires enantiomerically pure starting materials, known as chiral building blocks. nih.govtcichemicals.com (S)-3-(4-Bromophenoxy)butanoic acid is a prime candidate for such applications due to its defined stereocenter at the C3 position.

The presence of multiple functional groups—a carboxylic acid, an ether linkage, and an aryl bromide—offers a versatile platform for a variety of chemical transformations. The carboxylic acid group can be readily converted into esters, amides, or alcohols, or it can participate in coupling reactions. The aryl bromide allows for the introduction of diverse substituents through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the synthesis of a wide array of derivatives. The chiral center provides stereochemical control, which is crucial for the biological activity of many pharmaceutical compounds.

Researchers can utilize this compound as a foundational element to construct larger, more intricate molecular architectures. Its rigid phenoxy group and flexible butanoic acid chain can be strategically incorporated into target molecules to influence their conformation and interaction with biological targets. The development of synthetic routes utilizing such building blocks is a key area of focus in modern organic chemistry. ehu.eus

Advancements in Asymmetric Catalysis and Green Chemistry for Phenoxybutanoic Acid Synthesis

The production of enantiomerically pure compounds like this compound is a central theme in modern synthetic chemistry. Future research will likely focus on developing more efficient and environmentally benign methods for its synthesis, moving away from classical resolution techniques which are often inefficient.

Asymmetric Organocatalysis: A promising area is the use of asymmetric organocatalysis, which employs small, chiral organic molecules to catalyze reactions with high enantioselectivity. youtube.comunl.pt For instance, the synthesis could potentially be achieved through an asymmetric conjugate addition of 4-bromophenol (B116583) to an α,β-unsaturated carbonyl compound, catalyzed by a chiral catalyst like proline or its derivatives. youtube.comyoutube.com This approach avoids the use of heavy metals, aligning with the principles of green chemistry. nih.gov The mechanism often involves the formation of a chiral enamine or iminium ion intermediate, which directs the stereochemical outcome of the reaction. youtube.comyoutube.com

| Catalyst Type | Potential Advantage | Relevant Reaction |

| Chiral Organocatalysts (e.g., Proline) | Metal-free, low toxicity, readily available | Asymmetric conjugate addition |

| Chiral Phosphoric Acids | High enantioselectivity through hydrogen bonding | Catalysis of reactions involving imines |

| Enzyme Catalysis | High specificity, mild reaction conditions | Kinetic resolution or asymmetric synthesis |

Green Chemistry Principles: The application of green chemistry principles aims to reduce the environmental impact of chemical processes. nih.govsemanticscholar.org For phenoxybutanoic acid synthesis, this could involve:

Use of Renewable Feedstock: Exploring bio-based starting materials. nih.gov

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product.

Safer Solvents: Utilizing water or other non-hazardous solvents to replace traditional volatile organic compounds. orgsyn.org

Energy Efficiency: Employing methods like microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. nih.gov

Future research will focus on optimizing these green and catalytic methods to enable the large-scale, cost-effective, and sustainable production of this compound and its analogues. orgsyn.orgresearchgate.net

Exploration of Novel Biological Targets for Phenoxybutanoic Acid Derivatives

Derivatives of phenoxybutanoic and phenylbutyric acids have shown promise in targeting various biological pathways, suggesting that this compound could serve as a valuable scaffold for drug discovery. drugbank.com

5α-Reductase Inhibitors: Research has shown that certain phenoxybutyric acid derivatives can act as inhibitors of 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia and androgenic alopecia. nih.gov A study involving the synthesis of eight different analogues demonstrated moderate inhibitory activities, with the most active compounds showing inhibition rates of up to 19.64% at a concentration of 3.3 × 10⁻⁵ mol/L. nih.gov The (S)-3-(4-bromophenoxy) moiety could be a key structural element for developing new and more potent inhibitors.

Endothelin Receptor Antagonists: A series of phenoxybutanoic acid derivatives have been synthesized and identified as potent antagonists of the endothelin-1 (B181129) receptor. nih.gov Specifically, a derivative labeled as 6e was found to be a selective ETA antagonist with a nanomolar IC50 value. nih.gov This compound was also effective in a model of hypoxia-induced pulmonary arterial hypertension, indicating potential therapeutic applications in cardiovascular diseases. nih.gov The core structure of this compound provides a template that could be modified to optimize binding affinity and selectivity for endothelin receptors.

Other Potential Targets: The structural similarity to phenylbutyric acid, an approved drug, suggests that derivatives could be explored for activity in urea (B33335) cycle disorders or as chemical chaperones to correct protein misfolding. drugbank.com Furthermore, amino acid derivatives are being investigated as anticancer agents that can target the unique metabolic needs of tumor cells. mdpi.com The exploration of this compound derivatives in this context could lead to the discovery of novel chemotherapeutic strategies. mdpi.com

| Potential Biological Target | Therapeutic Area | Supporting Evidence for Phenoxy/Phenylbutanoic Acids |

| 5α-Reductase | Benign Prostatic Hyperplasia, Alopecia | Phenoxybutyric acid derivatives show inhibitory activity. nih.gov |

| Endothelin Receptors | Cardiovascular Diseases, Hypertension | Phenoxybutanoic acid derivatives act as selective antagonists. nih.gov |

| Histone Deacetylases (HDACs) | Cancer, Genetic Disorders | Phenylbutyric acid is a known HDAC inhibitor. drugbank.com |

| Amino Acid Transporters | Cancer | Unnatural amino acid derivatives show anticancer activity. mdpi.com |

Future research in this area will involve the synthesis of a library of derivatives based on the this compound scaffold and screening them against a wide range of biological targets to uncover new therapeutic potentials.

Q & A

Q. What are the recommended methods for synthesizing (S)-3-(4-Bromophenoxy)butanoic acid with high enantiomeric purity?

The enantioselective synthesis of this compound can be achieved via rhodium-catalyzed asymmetric addition. A validated procedure involves:

- Using (4-bromophenyl)boronic acid as a starting material.

- Employing bis(norbornadiene)rhodium(I) tetrafluoroborate (1 mol%) and (R)-(+)-BINAP (1 mol%) as a chiral ligand in 1,4-dioxane.

- Introducing ethyl (E)-but-2-enoate under nitrogen atmosphere at controlled temperatures (e.g., 40–50°C).

- Purifying the product via column chromatography (hexanes/ethyl acetate) and subsequent hydrolysis with NaOH to yield the carboxylic acid . This method achieves >95% enantiomeric excess (ee) when optimized.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical techniques include:

- NMR spectroscopy : Compare H and C NMR peaks with reference data (e.g., CAS 53086-46-7). The aromatic protons (4-Br-CH) should appear as a doublet at δ ~7.4 ppm, while the butanoic acid chain shows characteristic methylene/methine signals .

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z = 259.0 for [M+H]) and fragmentation patterns.

- Melting point analysis : Cross-check observed mp (reported range: 67–69°C for similar bromophenoxy derivatives) against literature .

Q. What safety protocols are critical when handling intermediates like (4-bromophenyl)boronic acid during synthesis?

Hazard assessments must address:

- Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact with boronic acids and rhodium catalysts.

- Solvent hazards : 1,4-Dioxane (a suspected carcinogen) requires proper ventilation and waste disposal.

- Reactive intermediates : Monitor exothermic reactions during ester hydrolysis with NaOH .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during the synthesis of this compound?

Racemization often occurs during hydrolysis or under acidic/basic conditions. Mitigation strategies include:

Q. What strategies address discrepancies between observed and reported melting points for this compound?

Discrepancies may arise from impurities or polymorphic forms. Recommended steps:

Q. How can researchers resolve contradictions in NMR data for bromophenoxy derivatives?

Contradictions often stem from solvent effects or proton coupling. Solutions include:

- Deuterated solvent standardization : Use consistent solvents (e.g., CDCl vs. DMSO-d) for comparisons.

- 2D NMR techniques : Employ COSY or HSQC to assign overlapping signals.

- Computational modeling : Compare experimental data with DFT-predicted chemical shifts .

Q. What are the thermodynamic stability considerations for this compound under storage?

Stability studies suggest:

- Storage conditions : Keep at 0–6°C in amber vials to prevent photodegradation.

- Moisture sensitivity : Use desiccants to avoid hydrolysis of the carboxylic acid group.

- Long-term stability : Monitor via periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Methodological Tables

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHBrO | |

| Molecular Weight | 259.10 g/mol | |

| Melting Point | 67–69°C (similar derivatives) | |

| Enantiomeric Excess (ee) | >95% (optimized synthesis) |

Q. Table 2: Hazardous Reagents in Synthesis

| Reagent | Hazard Class | Mitigation Strategy |

|---|---|---|

| 1,4-Dioxane | Carcinogen | Use fume hood, limit exposure |

| Rhodium catalysts | Heavy metal toxicity | Waste neutralization |

| NaOH (hydrolysis step) | Corrosive | Cold handling, PPE |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.